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molecular formula C8H8IN3O B8690070 3-((4-Iodo-1H-pyrazol-1-yl)methyl)-5-methylisoxazole

3-((4-Iodo-1H-pyrazol-1-yl)methyl)-5-methylisoxazole

Cat. No. B8690070
M. Wt: 289.07 g/mol
InChI Key: ZVEXVRKQAJVSOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09371319B2

Procedure details

4-Iodo-1H-pyrazole (0.826 g, 4.26 mmol) (1), 3-(bromomethyl)-5-methylisoxazole (0.75 g, 4.26 mmol) and potassium carbonate (1.18 g, 8.52 mmol) were added to dry DMF (8 ml) and stirred at room temperature for 16 h. The reaction was diluted with ethyl acetate (20 ml) and washed with water, brine and dried. The organic solution was concentrated in vacuo and the residue purified by flash silica chromatography (20% ethyl acetate in hexane). The pure fractions provided the title compound as a white powder (0.7 g, 56.8%). 1H-NMR (500 MHz, CDCl3) 2.4 (s, 3H), 5.33 (s, 2H), 5.92 (s, 1H), 7.51 (s, 1H), 7.55 (s, 1H).
Quantity
0.826 g
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
1.18 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
56.8%

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[N:4][NH:5][CH:6]=1.Br[CH2:8][C:9]1[CH:13]=[C:12]([CH3:14])[O:11][N:10]=1.C(=O)([O-])[O-].[K+].[K+].CN(C=O)C>C(OCC)(=O)C>[I:1][C:2]1[CH:3]=[N:4][N:5]([CH2:8][C:9]2[CH:13]=[C:12]([CH3:14])[O:11][N:10]=2)[CH:6]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.826 g
Type
reactant
Smiles
IC=1C=NNC1
Name
Quantity
0.75 g
Type
reactant
Smiles
BrCC1=NOC(=C1)C
Name
Quantity
1.18 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
8 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water, brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
The organic solution was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue purified by flash silica chromatography (20% ethyl acetate in hexane)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
IC=1C=NN(C1)CC1=NOC(=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
YIELD: PERCENTYIELD 56.8%
YIELD: CALCULATEDPERCENTYIELD 56.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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